molecular formula C6H12F2O2 B13578345 2,2-Difluoro-5-methoxypentan-1-ol

2,2-Difluoro-5-methoxypentan-1-ol

Cat. No.: B13578345
M. Wt: 154.15 g/mol
InChI Key: AEWBLGLTSZQPIN-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-methoxypentan-1-ol is an organic compound with the molecular formula C6H12F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a pentanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-methoxypentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropentanol and methanol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-methoxypentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaI in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,2-difluoro-5-methoxypentanone.

    Reduction: Formation of 2,2-difluoro-5-methoxypentane.

    Substitution: Formation of 2,2-diiodo-5-methoxypentan-1-ol.

Scientific Research Applications

2,2-Difluoro-5-methoxypentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2,2-Difluoro-5-methoxypentan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropentanol: Lacks the methoxy group, making it less versatile in certain synthetic applications.

    5-Methoxypentan-1-ol: Does not contain fluorine atoms, resulting in different reactivity and properties.

    2,2-Difluoro-1,3-benzodioxol-5-ol: Contains a benzodioxole ring, offering different chemical and biological properties.

Uniqueness

2,2-Difluoro-5-methoxypentan-1-ol is unique due to the combination of fluorine atoms and a methoxy group on a pentanol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H12F2O2

Molecular Weight

154.15 g/mol

IUPAC Name

2,2-difluoro-5-methoxypentan-1-ol

InChI

InChI=1S/C6H12F2O2/c1-10-4-2-3-6(7,8)5-9/h9H,2-5H2,1H3

InChI Key

AEWBLGLTSZQPIN-UHFFFAOYSA-N

Canonical SMILES

COCCCC(CO)(F)F

Origin of Product

United States

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